3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 851988-94-8
VCID: VC0353079
InChI: InChI=1S/C18H18N2O3/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h1-9H,10-13H2,(H,19,21)
SMILES: C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3g/mol

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide

CAS No.: 851988-94-8

Main Products

VCID: VC0353079

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3g/mol

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide - 851988-94-8

CAS No. 851988-94-8
Product Name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide
Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
IUPAC Name 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)propanamide
Standard InChI InChI=1S/C18H18N2O3/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h1-9H,10-13H2,(H,19,21)
Standard InChIKey HQYZOCRUOVTJQB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O
PubChem Compound 767668
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator